Patellamide A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

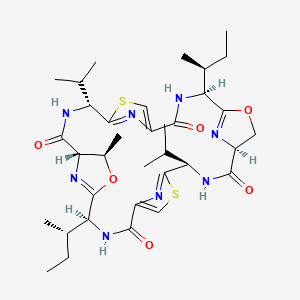

Patellamide A is a cyclic peptide.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Patellamide A has demonstrated notable cytotoxic effects against various cancer cell lines. Specifically, it exhibits an IC50 value of 0.028 µg/mL against the human acute lymphoblastic leukemia cell line CEM, indicating potent antineoplastic activity . Additionally, it has shown effectiveness against L1210 murine leukemia cells with an IC50 of 2-4 µg/mL .

- Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µg/mL) |

|---|---|

| CEM (human ALL) | 0.028 |

| L1210 (murine leukemia) | 2-4 |

Multidrug Resistance Reversal

Patellamide D, a related compound, has been shown to reverse multidrug resistance in leukemic cell lines by competitively binding to P-glycoprotein and blocking transport proteins involved in drug resistance . This property highlights its potential utility in enhancing the efficacy of existing chemotherapeutic agents.

Biosynthesis and Synthetic Derivatives

The biosynthetic pathway of this compound involves complex enzymatic processes that include amino acid heterocyclization and peptide macrocyclization, primarily facilitated by the symbiotic cyanobacterium Prochloron . Understanding these pathways not only aids in the natural production of this compound but also paves the way for synthetic modifications that can enhance its pharmacological properties.

- Table 2: Key Enzymatic Steps in Patellamide Biosynthesis

| Enzymatic Step | Function |

|---|---|

| Heterocyclization | Formation of thiazole and oxazoline rings |

| Peptide Cleavage | Removal of leader peptide |

| Macrocyclization | Formation of cyclic structure |

Metal Complexation Studies

Recent studies have indicated that this compound exhibits strong affinity for metal ions, particularly copper(II). It can bind two Cu(II) ions cooperatively, which may enhance its biological activity and stability . This property opens avenues for developing metal-based therapeutics that leverage the unique characteristics of this compound.

- Table 3: Metal Binding Affinity of this compound

| Metal Ion | Binding Affinity |

|---|---|

| Copper(II) | High |

| Other Metals | Moderate to Low |

Pharmaceutical Development

Despite the promising biological activities of this compound, challenges remain in ensuring a stable supply for clinical use. Efficient synthetic routes are being explored to produce this compound at scale, which is crucial for its potential integration into clinical practice .

Case Studies

Several studies have illustrated successful synthesis methods and subsequent biological evaluations:

- Case Study 1: Synthesis of this compound using Fmoc-based solid-phase methods has been reported, allowing for the production of diverse analogs that retain biological activity .

- Case Study 2: The application of hybrid biosynthetic approaches in Escherichia coli has enabled the exploration of various derivatives with enhanced properties .

Analyse Chemischer Reaktionen

Synthetic Routes and Key Reactions

Patellamide A’s total synthesis involves sequential heterocyclization, coupling, and macrocyclization steps. A landmark study achieved an efficient route using contemporary methods :

Table 1: Key Synthetic Reactions and Conditions

| Reaction Step | Reagents/Conditions | Yield | Purpose |

|---|---|---|---|

| Thiazole formation | Cyclodehydration via Burgess reagent | 86% | Generates thiazole rings from linear precursors |

| Oxazoline formation | Burgess reagent (inner salt) in CH₂Cl₂ | 84% | Forms oxazoline rings via cyclodehydration |

| Allyl ester cleavage | Pd(PPh₃)₄, PhSiH₃ in CH₂Cl₂ | - | Deprotects C-terminal for macrocyclization |

| Macrocyclization | PyBOP, DMAP, DIEA in CH₂Cl₂/DMF | 55% | Closes the 24-membered macrocycle |

Critical factors for success included reagent purity (e.g., fresh Burgess reagent to avoid triethylamine byproducts) and controlled reaction times .

Biosynthetic Pathway

This compound is biosynthesized ribosomally by the marine cyanobacterium Prochloron didemni via a microcin-like pathway :

Table 2: Biosynthetic Enzymatic Reactions

| Step | Enzymes/Genes Involved | Function |

|---|---|---|

| Precursor synthesis | patE gene | Encodes 71-residue precursor peptide |

| Proteolytic cleavage | PatA protease | Cleaves precursor into linear octapeptide |

| Heterocyclization | PatD (thiazole/oxazoline synthase) | Forms thiazole and oxazoline rings |

| Macrocyclization | PatG macrocyclase | Catalyzes peptide bond formation for ring closure |

| Epimerization | PatE epimerase | Converts L- to D-amino acids |

This pathway contrasts with synthetic methods by leveraging enzymatic precision under mild physiological conditions .

Reaction Mechanism Insights

-

Cyclodehydration : The Burgess reagent promotes oxazoline/thiazole formation via intramolecular nucleophilic attack, converting serine/threonine residues into heterocycles .

-

Macrocyclization : PyBOP activates the C-terminal carboxylate, enabling nucleophilic attack by the N-terminal amine to form the macrocycle .

-

Enzymatic Heterocyclization : PatD facilitates ATP-dependent dehydration and cyclization, analogous to microcin biosynthesis .

Challenges and Innovations

-

Synthetic Limitations : Early routes (e.g., Hamada/Shiori) required harsh conditions and prolonged reaction times, whereas modern methods improved efficiency .

-

Biosynthetic Advantages : The pat gene cluster enables scalable production of diverse analogs via precursor engineering .

Structural Implications on Reactivity

The presence of alternating oxazoline and thiazole rings enhances rigidity, directing regioselectivity during macrocyclization. Steric effects from isoleucine and allo-threonine residues further influence coupling efficiency .

Eigenschaften

CAS-Nummer |

81120-73-2 |

|---|---|

Molekularformel |

C35H50N8O6S2 |

Molekulargewicht |

743 g/mol |

IUPAC-Name |

(4S,7R,8S,11R,18S,22S,25R)-4,18-bis[(2S)-butan-2-yl]-7-methyl-11,25-di(propan-2-yl)-6,20-dioxa-13,27-dithia-3,10,17,24,29,30,31,32-octazapentacyclo[24.2.1.15,8.112,15.119,22]dotriaconta-1(28),5(32),12(31),14,19(30),26(29)-hexaene-2,9,16,23-tetrone |

InChI |

InChI=1S/C35H50N8O6S2/c1-10-17(7)25-32-36-20(12-48-32)28(44)39-23(15(3)4)34-37-22(14-50-34)30(46)42-26(18(8)11-2)33-43-27(19(9)49-33)31(47)40-24(16(5)6)35-38-21(13-51-35)29(45)41-25/h13-20,23-27H,10-12H2,1-9H3,(H,39,44)(H,40,47)(H,41,45)(H,42,46)/t17-,18-,19+,20-,23+,24+,25-,26-,27-/m0/s1 |

InChI-Schlüssel |

ZGJIVWQOEHQWLW-SWTUTNCKSA-N |

SMILES |

CCC(C)C1C2=NC(CO2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(C(O4)C)C(=O)NC(C5=NC(=CS5)C(=O)N1)C(C)C)C(C)CC)C(C)C |

Isomerische SMILES |

CC[C@H](C)[C@H]1C2=N[C@@H](CO2)C(=O)N[C@@H](C3=NC(=CS3)C(=O)N[C@H](C4=N[C@@H]([C@H](O4)C)C(=O)N[C@@H](C5=NC(=CS5)C(=O)N1)C(C)C)[C@@H](C)CC)C(C)C |

Kanonische SMILES |

CCC(C)C1C2=NC(CO2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(C(O4)C)C(=O)NC(C5=NC(=CS5)C(=O)N1)C(C)C)C(C)CC)C(C)C |

Synonyme |

patellamide A |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.